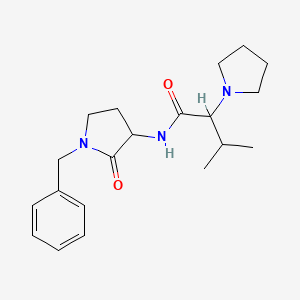
N-(1-benzyl-2-oxopyrrolidin-3-yl)-3-methyl-2-pyrrolidin-1-ylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-2-oxopyrrolidin-3-yl)-3-methyl-2-pyrrolidin-1-ylbutanamide, also known as N-Benzyl-3-methyl-2-(pyrrolidin-1-yl)butanamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(1-benzyl-2-oxopyrrolidin-3-yl)-3-methyl-2-pyrrolidin-1-ylbutanamide involves the inhibition of dopamine uptake through the dopamine transporter. This results in an increase in dopamine levels in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-benzyl-2-oxopyrrolidin-3-yl)-3-methyl-2-pyrrolidin-1-ylbutanamide are primarily related to its effect on dopamine levels. Increased dopamine levels have been associated with improved mood, motivation, and cognitive function. However, excessive dopamine levels can lead to adverse effects such as addiction, psychosis, and neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-benzyl-2-oxopyrrolidin-3-yl)-3-methyl-2-pyrrolidin-1-ylbutanamide in lab experiments is its high selectivity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. However, one of the limitations of using this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of N-(1-benzyl-2-oxopyrrolidin-3-yl)-3-methyl-2-pyrrolidin-1-ylbutanamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of more soluble analogs that can be administered more easily in experimental settings. Additionally, further research is needed to explore the potential therapeutic applications of this compound in the treatment of dopamine-related disorders.
Méthodes De Synthèse
The synthesis of N-(1-benzyl-2-oxopyrrolidin-3-yl)-3-methyl-2-pyrrolidin-1-ylbutanamide is a multi-step process that involves the reaction of 3-methyl-2-pyrrolidinone with benzyl isocyanide, followed by the addition of 1-bromo-3-chloropropane and N,N-diisopropylethylamine. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-(1-benzyl-2-oxopyrrolidin-3-yl)-3-methyl-2-pyrrolidin-1-ylbutanamide has shown potential in various scientific research applications. One of the primary applications is in the field of neuroscience, where it has been found to act as a potent and selective inhibitor of the dopamine transporter. This makes it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and addiction.
Propriétés
IUPAC Name |
N-(1-benzyl-2-oxopyrrolidin-3-yl)-3-methyl-2-pyrrolidin-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-15(2)18(22-11-6-7-12-22)19(24)21-17-10-13-23(20(17)25)14-16-8-4-3-5-9-16/h3-5,8-9,15,17-18H,6-7,10-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEJWMCMBGBBMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCN(C1=O)CC2=CC=CC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxopyrrolidin-3-yl)-3-methyl-2-pyrrolidin-1-ylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7554020.png)
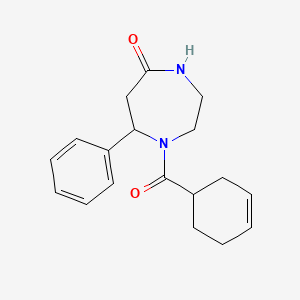

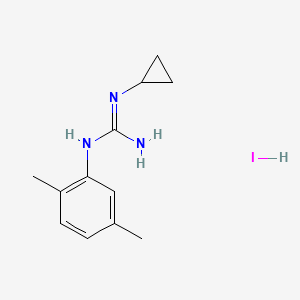
![1-[3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B7554052.png)

![2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7554066.png)
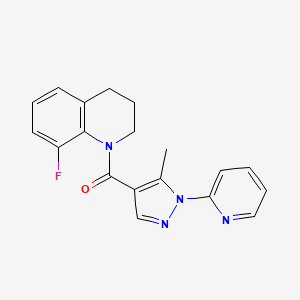

![6-Tert-butyl-2-(1,4-thiazepan-4-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7554096.png)
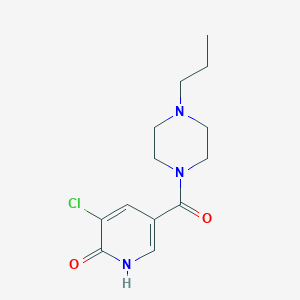
![N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-benzothiazol-2-amine](/img/structure/B7554109.png)
![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-1-(2-pyrrolidin-1-ylpyridin-4-yl)methanamine](/img/structure/B7554116.png)
![(3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4-yl)-(3-imidazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7554118.png)